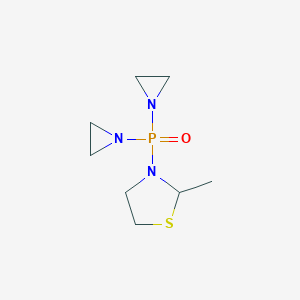
Imiphos
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imiphos is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research. It is a phosphine-based compound that has been synthesized using a variety of methods. Imiphos has been shown to have a range of biochemical and physiological effects, which make it a promising tool for use in laboratory experiments. In
Mecanismo De Acción
The mechanism of action of Imiphos is not fully understood. However, it is believed that Imiphos acts as a reducing agent, donating electrons to other compounds. This makes it a useful tool in the synthesis of organic compounds and metal complexes.
Efectos Bioquímicos Y Fisiológicos
Imiphos has been shown to have a range of biochemical and physiological effects. It has been shown to be cytotoxic to cancer cells, making it a potential tool for cancer therapy. Imiphos has also been shown to have antifungal and antibacterial properties. Additionally, Imiphos has been shown to have anti-inflammatory properties, making it a potential tool for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Imiphos is its versatility. It can be used in a variety of laboratory experiments, including the synthesis of organic compounds and metal complexes. Additionally, Imiphos has a range of biochemical and physiological effects, making it a useful tool in the study of various diseases. However, there are also limitations to the use of Imiphos in laboratory experiments. For example, Imiphos can be toxic to cells at high concentrations, making it difficult to use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research on Imiphos. One area of interest is the development of new synthesis methods for Imiphos. Additionally, there is potential for the use of Imiphos in the development of new cancer therapies. Further research is also needed to fully understand the mechanism of action of Imiphos and its potential applications in the treatment of inflammatory diseases.
Conclusion:
In conclusion, Imiphos is a promising tool for use in scientific research. Its versatility and range of biochemical and physiological effects make it a useful tool in a variety of laboratory experiments. Further research is needed to fully understand the potential applications of Imiphos and to develop new synthesis methods for this compound.
Métodos De Síntesis
Imiphos can be synthesized using a variety of methods, including the reaction of triphenylphosphine with iodine and sodium azide. This method has been shown to be effective in producing high yields of Imiphos. Other methods include the reaction of triphenylphosphine with sulfur and the reaction of triphenylphosphine with sulfur dioxide.
Aplicaciones Científicas De Investigación
Imiphos has a range of potential applications in scientific research. It has been shown to be effective in the synthesis of a variety of organic compounds, including phosphine oxides and phosphine sulfides. Imiphos has also been used as a ligand in the synthesis of metal complexes. These metal complexes have been shown to have a range of applications in catalysis, including the catalytic reduction of carbon dioxide.
Propiedades
Número CAS |
1078-79-1 |
|---|---|
Nombre del producto |
Imiphos |
Fórmula molecular |
C8H16N3OPS |
Peso molecular |
233.27 g/mol |
Nombre IUPAC |
3-[bis(aziridin-1-yl)phosphoryl]-2-methyl-1,3-thiazolidine |
InChI |
InChI=1S/C8H16N3OPS/c1-8-11(6-7-14-8)13(12,9-2-3-9)10-4-5-10/h8H,2-7H2,1H3 |
Clave InChI |
FJYYWRQKUXJNMW-UHFFFAOYSA-N |
SMILES |
CC1N(CCS1)P(=O)(N2CC2)N3CC3 |
SMILES canónico |
CC1N(CCS1)P(=O)(N2CC2)N3CC3 |
Sinónimos |
is(1-aziridinyl)-2-methyl-3-thiazolidinyl phosphine oxide imifos imiphos Marcophan |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















